SARS-CoV-2 3CLpro-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2 3CLpro-IN-11 is a potent inhibitor of the SARS-CoV-2 main protease, also known as 3-chymotrypsin-like protease (3CLpro). This protease is essential for the replication and transcription of the coronavirus, making it a critical target for antiviral drug development. The compound has shown significant promise in inhibiting the activity of 3CLpro, thereby impeding the virus’s ability to proliferate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 3CLpro-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and implementing stringent quality control measures to ensure consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: SARS-CoV-2 3CLpro-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions are typically analogs or derivatives of this compound, which may exhibit varying degrees of inhibitory activity against 3CLpro .
Scientific Research Applications
SARS-CoV-2 3CLpro-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the development of new 3CLpro inhibitors.
Biology: Employed in studies to understand the role of 3CLpro in the viral life cycle and its interactions with other viral and host proteins.
Medicine: Investigated as a potential therapeutic agent for the treatment of COVID-19 and other coronavirus-related diseases.
Mechanism of Action
SARS-CoV-2 3CLpro-IN-11 exerts its effects by binding to the active site of the 3CLpro enzyme, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of viral polyproteins into functional units necessary for viral replication and transcription. The molecular targets include the catalytic dyad of cysteine and histidine residues within the 3CLpro active site. The pathways involved in this inhibition are critical for the suppression of viral proliferation .
Comparison with Similar Compounds
Nirmatrelvir: Another potent 3CLpro inhibitor used in the treatment of COVID-19.
Ensitrelvir: A 3CLpro inhibitor that has shown efficacy in clinical trials.
Uniqueness: SARS-CoV-2 3CLpro-IN-11 is unique in its specific binding affinity and inhibitory potency against 3CLpro. It has demonstrated superior efficacy in preclinical studies compared to other similar compounds, making it a promising candidate for further development .
Properties
Molecular Formula |
C25H36N3NaO9S |
---|---|
Molecular Weight |
577.6 g/mol |
IUPAC Name |
sodium;(2S)-1-hydroxy-2-[[(2S)-2-[[(1S,2S)-2-(2-methoxyphenyl)cyclopropyl]methoxycarbonylamino]-4-methylpentanoyl]amino]-3-[(3R)-2-oxopyrrolidin-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C25H37N3O9S.Na/c1-14(2)10-19(23(30)27-20(24(31)38(33,34)35)12-15-8-9-26-22(15)29)28-25(32)37-13-16-11-18(16)17-6-4-5-7-21(17)36-3;/h4-7,14-16,18-20,24,31H,8-13H2,1-3H3,(H,26,29)(H,27,30)(H,28,32)(H,33,34,35);/q;+1/p-1/t15-,16-,18+,19+,20+,24?;/m1./s1 |
InChI Key |
DALUFCXTLOMVAP-OGCVQKKCSA-M |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@H]1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OC[C@H]2C[C@@H]2C3=CC=CC=C3OC.[Na+] |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2CC2C3=CC=CC=C3OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.